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Compound of Interest

Compound Name: (+)-2-Pinene

Cat. No.: B14801438

This guide provides a comprehensive overview of the spectroscopic data for (+)-2-Pinene (also
known as (1R)-(+)-a-Pinene), a bicyclic monoterpene commonly found in the essential oils of
many plants, particularly pine trees. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for acquiring these spectra. This information is crucial for researchers,
scientists, and professionals in drug development for the identification, characterization, and
quality control of this important natural compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. Below are the *H and *3C NMR spectral data for (+)-2-Pinene.

1H NMR Data

The *H NMR spectrum of (+)-2-Pinene provides information on the chemical environment of
the hydrogen atoms in the molecule.
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Proton Assignment Chemical Shift (d) in Multiplicity COlep|ing Constant
ppm (J) in Hz

H-1 1.93 m

H-2 5.19 m

H-4 (endo) 2.22 m

H-4 (exo) 2.17 m

H-5 2.07 m

H-7 (syn) 1.66 d 9.7

H-7 (anti) 2.33 m

H-8 (syn-CHs) 0.84 s

H-9 (anti-CHs) 1.27 S

H-10 (vinyl-CH3s) 1.63 S

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

*C NMR Data

The 13C NMR spectrum reveals the carbon framework of the molecule.[1][2]
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Carbon Assignment Chemical Shift (d) in ppm
C-1 47.1
C-2 144.9
C-3 116.1
C-14 315
C-5 41.4
C-6 38.0
C-7 31.8
C-8 (syn-CHs) 26.6
C-9 (anti-CHs) 20.9
C-10 (vinyl-CHs) 23.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A typical protocol for obtaining NMR spectra of a monoterpene like (+)-2-Pinene is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the (+)-2-Pinene sample in about
0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry vial.[3] The use of
a deuterated solvent is essential to avoid large solvent signals in the *H NMR spectrum and
to provide a lock signal for the spectrometer.[3]

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm
NMR tube. Ensure the liquid height is at least 4-5 cm to be within the detection region of the
NMR probe.[3]

e Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually
insert it into the magnet.
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e Spectrometer Calibration: The instrument is tuned and the magnetic field homogeneity is
optimized by "shimming" on the deuterium lock signal from the solvent.[4]

o Data Acquisition:

o For 'H NMR, a standard single-pulse experiment is typically sufficient. Key parameters
include a spectral width of about 15 ppm, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.[4] For a clear spectrum, 8 to 16 scans are usually

averaged.

o For 3C NMR, a proton-decoupled experiment is standard. A wider spectral width (e.qg.,
200-220 ppm) is used. Due to the lower natural abundance of 13C and its smaller
gyromagnetic ratio, a larger number of scans (hundreds to thousands) and a longer total
experiment time are required to achieve a good signal-to-noise ratio.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the spectrum. Processing steps include phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak (e.g., CDCls at 7.26 ppm for *H
and 77.16 ppm for 13C) or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of (+)-2-Pinene shows characteristic absorptions for its alkene and alkane

functionalities.[5][6]
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Wavenumber (cm~?) Vibrational Mode Functional Group
3070 C-H stretch =C-H (vinyl)
2980-2870 C-H stretch C-H (alkane)

1655 C=C stretch Alkene

1470, 1380 C-H bend -CHz, -CHs

885 =C-H bend (out-of-plane) Trisubstituted alkene

Experimental Protocol for FT-IR Spectroscopy

For a volatile liquid like (+)-2-Pinene, Attenuated Total Reflectance (ATR) FT-IR is a common
and straightforward method.[7][8]

 Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean.[8] Record a
background spectrum of the empty ATR unit; this will be subtracted from the sample

spectrum.[8]

o Sample Application: Place a single drop of neat (+)-2-Pinene directly onto the surface of the
ATR crystal.[7][8]

o Data Acquisition: The FT-IR spectrometer passes an infrared beam through the crystal. The
beam interacts with the sample at the surface before being detected. Typically, spectra are
recorded in the mid-IR range of 4000 to 400 cm~1.[7] To improve the signal-to-noise ratio, 16
to 32 scans are co-added.[7] The spectral resolution is commonly set to 4 cm~1.[7][8]

o Data Processing: The resulting interferogram is Fourier transformed to produce the final IR
spectrum (transmittance or absorbance vs. wavenumber). The background spectrum is
automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Mass Spectrometry Data
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The electron ionization (EI) mass spectrum of (+)-2-Pinene shows a molecular ion peak and

several characteristic fragment ions.[9]

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Possible Fragment Identity
136 15 [M]* (Molecular lon)

121 20 [M-CHs]*

105 10 [M-CHs-CHa4]*

[M-CsH7]* or [C7H9]* (Base
93 100

Peak)
92 35 [C7Hs]*
91 30 [C7H7]* (Tropylium ion)
77 25 [CeHs]*

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing
volatile compounds like pinenes.[10][11]

o Sample Preparation: Prepare a dilute solution of (+)-2-Pinene in a volatile organic solvent
(e.g., hexane or ethyl acetate). A typical concentration is around 100 ppm.

¢ GC-MS Instrument Setup:

o Injector: A small volume of the sample solution (typically 1 uL) is injected into the heated
GC inlet (e.g., at 250 °C), where it is vaporized.

o Gas Chromatograph: The vaporized sample is carried by an inert carrier gas (usually
helium) through a capillary column (e.g., a 30 m DB-5 or HP-5ms column). The column
oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high
temperature (e.g., 280 °C) to separate the components of the sample based on their
boiling points and interactions with the column's stationary phase.
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o Mass Spectrometer: As compounds elute from the GC column, they enter the ion source
of the mass spectrometer (typically operated in electron ionization (El) mode at 70 eV).
The molecules are fragmented and the resulting ions are separated by their mass-to-
charge ratio by a mass analyzer (e.g., a quadrupole).

» Data Acquisition: The detector records the abundance of each ion at different m/z values,
generating a mass spectrum for the compounds as they elute from the GC. The total ion
chromatogram (TIC) plots the total ion intensity versus retention time.

o Data Analysis: The mass spectrum corresponding to the GC peak of (+)-2-Pinene is
analyzed. The molecular ion peak confirms the molecular weight, and the fragmentation
pattern serves as a chemical fingerprint, which can be compared to spectral libraries like
NIST for positive identification.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical sample.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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